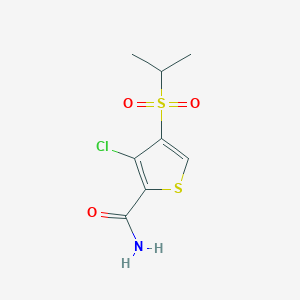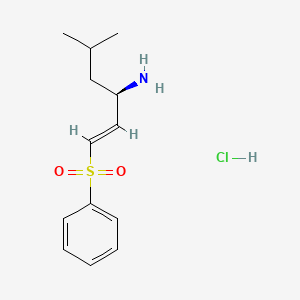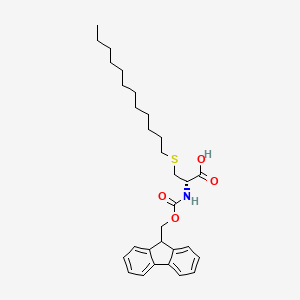
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide
Overview
Description
The compound you mentioned seems to be a type of organic salt, possibly used in chemical reactions due to its potential as a reagent. It contains an acetylphenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific information on “(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide”, I can’t provide a detailed analysis .Scientific Research Applications
Supramolecular Catalysis
- Research Application : The interaction of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide with cucurbit[7]uril (CB[7]) can modulate the reactivity of ionic intermediates in both alkaline and acidic conditions. This highlights the potential of CB[n] molecules in supramolecular catalysis (Xu et al., 2021).
Organic Synthesis
- Research Application : The compound has been used in the synthesis of 1‐(4‐Acetylphenyl)‐2‐Phenylethane through reactions involving potassium organotrifluoroborates and cross-coupling techniques (Molander & Petrillo, 2007).
Bromination Reactions
- Research Application : It plays a role in the bromination of 2,3-diarylcyclopent-2-en-1-ones, a method important for creating bromo-substituted cyclopentenones and analogues useful in organic synthesis (Shirinian et al., 2012).
Antimicrobial Properties
- Research Application : Derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. This showcases its potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).
Cholinesterase Reactivation
- Research Application : The compound has been studied for its potential in reactivating phosphorylated acetylcholinesterase, an enzyme that is crucial in nerve function (Bobkova, 2015).
Asymmetric Synthesis
- Research Application : It's used in the development of novel chiral phase-transfer catalysts for asymmetric synthesis of alpha-amino acids (Ooi et al., 2003).
Chemical Structure Analysis
- Research Application : The compound is utilized in crystal structure determination and analysis, providing insights into molecular interactions and stability (Kobkeatthawin et al., 2017).
Analytical Chemistry
- Research Application : In the field of analytical chemistry, it's used for the detection of alcohols, aldehydes, and ketones by liquid chromatography/electrospray mass spectrometry (Barry et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including fluid balance and neurotransmission, respectively .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as free radical reactions . In these reactions, the compound may form a radical that can interact with the target molecule, leading to changes in its structure and function .
Biochemical Pathways
Based on its potential targets, it could be inferred that it may affect pathways related to fluid balance and neurotransmission .
Result of Action
Similar compounds have shown potent inhibition effects toward ache and hcas . This could potentially lead to changes in fluid balance and neurotransmission.
Action Environment
Similar compounds have been shown to exhibit phase separation in response to changes in temperature , suggesting that environmental conditions could potentially influence their action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-acetylphenyl)methyl-trimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.BrH/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVODKCBPBBZSU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657028 | |
| Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205450-98-2 | |
| Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)







